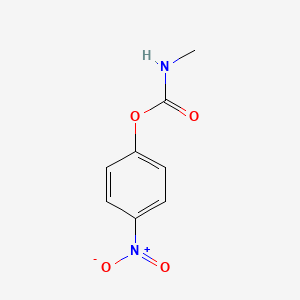

4-Nitrophenyl methylcarbamate

Description

Overview of 4-Nitrophenyl Methylcarbamate within the Carbamate (B1207046) Class

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The general structure of a carbamate features a carbonyl group bonded to both an oxygen and a nitrogen atom. 4-Nitrophenyl methylcarbamate belongs to this class, with a methyl group attached to the nitrogen and a 4-nitrophenyl group linked to the oxygen of the carbamate functional group. ontosight.ai

The structure of carbamates allows for a wide range of derivatives with diverse applications. Many carbamates are known for their biological activities, and some are used as insecticides and herbicides. In the context of academic research, 4-Nitrophenyl methylcarbamate serves as a fundamental model compound. Its straightforward synthesis and well-defined reactivity make it an excellent tool for exploring the chemical properties and reaction mechanisms characteristic of the carbamate class. researchgate.net A method for its preparation involves the reaction of 4-nitrophenyl chloroformate with methylammonium (B1206745) hydrochloride in the presence of anhydrous sodium carbonate, which can produce the compound in high yield. researchgate.net

Significance of the 4-Nitrophenyl Moiety in Chemical Reactivity Studies

The presence of the 4-nitrophenyl group is crucial to the utility of 4-Nitrophenyl methylcarbamate in research. The nitro group (NO₂) is a strong electron-withdrawing group, which makes the 4-nitrophenoxide ion an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org This property is particularly advantageous in studies of nucleophilic substitution reactions.

When 4-Nitrophenyl methylcarbamate undergoes hydrolysis or reacts with a nucleophile, the carbamate bond is cleaved, releasing the 4-nitrophenolate (B89219) anion. emerginginvestigators.orgnih.gov Under basic conditions, this anion exhibits a distinct yellow color, with a maximum absorbance around 400-413 nm. emerginginvestigators.orgemerginginvestigators.orgsamipubco.com This colorimetric signal provides a simple and effective method for monitoring the progress of a reaction in real-time using UV-Vis spectroscopy. emerginginvestigators.orgemerginginvestigators.orgsamipubco.com This feature has been widely exploited in kinetics studies to determine reaction rates and to investigate the mechanisms of enzyme-catalyzed and non-catalyzed hydrolysis of carbamates. emerginginvestigators.orgnih.govacs.org

The reactivity of the compound can be influenced by the reaction conditions. For instance, its degradation is rapid under alkaline conditions. The predictable and easily monitorable reactivity of 4-Nitrophenyl methylcarbamate makes it an ideal substrate for comparing the activity of different enzymes or for studying the effects of various inhibitors on enzyme function. nih.gov

Interdisciplinary Research Relevance of the Compound

The applications of 4-Nitrophenyl methylcarbamate extend across multiple scientific disciplines, underscoring its interdisciplinary importance.

Biochemistry and Pharmacology: In biochemistry, it is frequently used as a substrate for esterases, particularly cholinesterases like acetylcholinesterase. evitachem.com The inhibition of acetylcholinesterase is a key mechanism for many insecticides and has relevance in the study of neurodegenerative diseases. By measuring the rate of 4-nitrophenolate release, researchers can assess the activity of these enzymes and screen for potential inhibitors. nih.govevitachem.com The compound and its derivatives have also been investigated for their potential as hypoxia-activated prodrugs in cancer therapy. biosynth.comdovepress.com

Organic and Environmental Chemistry: In organic synthesis, 4-nitrophenyl carbamates are used as protecting groups for amines and alcohols. emerginginvestigators.orgemerginginvestigators.org The stability of the protecting group under certain conditions and its ready cleavage under others make it a valuable tool in multi-step synthetic pathways. emerginginvestigators.orgemerginginvestigators.org In environmental chemistry, the study of the hydrolysis and degradation of 4-Nitrophenyl methylcarbamate provides insights into the environmental fate of carbamate-based pesticides. Understanding these degradation pathways is crucial for assessing their environmental impact and for developing remediation strategies.

Physicochemical Properties of 4-Nitrophenyl Methylcarbamate

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ nih.gov |

| Molecular Weight | 196.16 g/mol biosynth.comnih.gov |

| CAS Number | 5819-21-6 nih.gov |

| Melting Point | 160 °C biosynth.com |

| Appearance | Solid |

| IUPAC Name | (4-nitrophenyl) N-methylcarbamate nih.gov |

| InChI | InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) nih.gov |

| InChIKey | CKMRVKWJCOOIFK-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CNC(=O)OC1=CC=C(C=C1)N+[O-] biosynth.com |

Structure

3D Structure

Properties

CAS No. |

5819-21-6 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(4-nitrophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

CKMRVKWJCOOIFK-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

5819-21-6 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches to Carbamate (B1207046) Esterification

Traditional methods for the synthesis of 4-Nitrophenyl methylcarbamate primarily rely on the principles of esterification, involving the reaction of an alcohol (4-nitrophenol) with a suitable carbamoylating agent.

Reaction of 4-Nitrophenol (B140041) with Methylcarbamoyl Halides

The direct reaction of 4-nitrophenol with methylcarbamoyl halides, such as methylcarbamoyl chloride, represents a fundamental approach to the formation of 4-Nitrophenyl methylcarbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While this method is straightforward, the use of moisture-sensitive and toxic carbamoyl (B1232498) halides necessitates careful handling and anhydrous reaction conditions.

Nucleophilic Substitution via Activated Chloroformate Intermediates

A widely employed and versatile method involves the use of activated chloroformate intermediates, most notably 4-nitrophenyl chloroformate. This two-step process begins with the activation of 4-nitrophenol with phosgene (B1210022) or a phosgene equivalent to form 4-nitrophenyl chloroformate. This intermediate is then reacted with an amine, in this case, methylamine (B109427), to yield the desired carbamate. emerginginvestigators.orgepa.gov The high reactivity of 4-nitrophenyl chloroformate allows the reaction to proceed under mild conditions. epa.gov

A biphasic method has been developed for the preparation of 4-nitrophenyl N-methylcarbamate in excellent yields by treating 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts and solid anhydrous sodium carbonate in solvents like dichloromethane (B109758) or acetonitrile (B52724). researchgate.net This procedure offers a safer alternative to using highly toxic methyl isocyanate and results in a high-purity product after simple filtration and solvent evaporation. researchgate.net The 4-nitrophenyl group serves as a good leaving group, facilitating the reaction. emerginginvestigators.org

Advanced and Catalytic Synthesis Routes

In the quest for more efficient, safer, and environmentally benign synthetic methods, researchers have developed several advanced and catalytic routes for carbamate synthesis, which are applicable to the preparation of 4-Nitrophenyl methylcarbamate and its analogs.

Metal-Catalyzed Carbamate Formation

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and carbamate formation is no exception. Various metal catalysts, including those based on palladium, copper, and zinc, have been shown to effectively promote the synthesis of carbamates. nih.govacs.orgnih.govresearchgate.net For instance, a zinc chloride-catalyzed protocol has been reported for the synthesis of carbamates from carbamoyl chlorides and alcohols, achieving yields between 49% and 87%. researchgate.net Another approach involves the oxidative alkoxycarbonylation of amines in the presence of a platinum group metal and an alkali metal halide. acs.org Binary or ternary mixed metal oxide catalysts have also been employed for the synthesis of aromatic carbamates from amines and dialkyl carbonates, with yields ranging from 60% to 99%. google.com These catalytic systems often allow for milder reaction conditions and can exhibit high selectivity. google.commdpi.com

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Zinc Chloride | Carbamoyl chlorides, Alcohols | Carbamates | 49-87 | researchgate.net |

| Platinum group metal / Alkali metal halide | Amines, Alcohols, CO | Carbamates | - | acs.org |

| Binary/Ternary mixed metal oxides | Amines, Dialkyl carbonates | Aromatic Carbamates | 60-99 | google.com |

Carbon Dioxide Fixation and Amine Coupling Strategies

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive and sustainable approach to carbamate synthesis. nih.gov This strategy typically involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then trapped by an electrophile. organic-chemistry.orgnih.gov A three-component coupling of amines, CO2, and alkyl halides in the presence of a base like cesium carbonate and a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) offers an efficient route to carbamates under mild conditions. organic-chemistry.org This method has been shown to be effective for a wide range of amines and avoids common side reactions. organic-chemistry.org Continuous flow processes have also been developed for the synthesis of carbamates from CO2 and amines, providing a faster and safer alternative to traditional batch methods. nih.govacs.org

| Method | Reactants | Key Reagents/Catalysts | Conditions | Advantages | Reference |

| Three-Component Coupling | Amines, CO2, Alkyl Halides | Cesium Carbonate, TBAI | Mild, Short reaction times | Avoids N-alkylation and overalkylation | organic-chemistry.org |

| Continuous Flow Synthesis | Amines, Alkyl Halides, CO2 | DBU | Catalyst-free | Faster, Safer | nih.govacs.org |

One-Pot Synthetic Procedures for N-Alkylcarbamates

One-pot synthetic procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. researchgate.netnih.gov For the synthesis of N-alkylcarbamates, a one-pot, four-component coupling of a primary amine, CO2, an alkyl halide, and a second, different alkyl halide has been developed. researchgate.net This process, utilizing cesium carbonate, allows for the in-situ generation of a carbamate followed by its N-alkylation. researchgate.netnih.gov This approach provides operational simplicity and a broad substrate scope. researchgate.net

Optimization of Synthetic Parameters for Research Yield and Purity

The successful synthesis of 4-nitrophenyl methylcarbamate relies on the careful optimization of several key experimental parameters. These include the selection of an appropriate solvent, the maintenance of an optimal temperature range, and the precise control of the stoichiometric ratios of the reactants. Research into these factors aims to maximize the product yield while minimizing the formation of impurities.

The choice of solvent is a critical factor that can significantly influence the rate and outcome of carbamate synthesis. The solvent's polarity and its ability to solvate the reactants and intermediates are of particular importance. In the synthesis of carbamates, polar aprotic solvents are often favored as they can enhance the nucleophilicity of the reacting species.

For instance, in analogous carbamate syntheses, comparative studies have shown that solvents like dimethylformamide (DMF) can provide superior yields compared to other solvents such as tetrahydrofuran (B95107) (THF). One study on a related compound, N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate, indicated that DMF could lead to a yield of 76%, whereas THF resulted in a yield of approximately 65%. Another investigation into the zinc chloride-catalyzed synthesis of carbamates found that toluene (B28343) was the optimal solvent for their specific reaction conditions, leading to a product yield of 86%. acs.orgnih.gov

The efficiency of the reaction in different solvents can be attributed to their ability to stabilize charged intermediates formed during the reaction. A biphasic method, employing either dichloromethane (CH2Cl2) or acetonitrile (CH3CN) with solid anhydrous sodium carbonate, has also been reported to produce 4-nitrophenyl N-methylcarbamate in excellent yields. researchgate.net This method highlights the versatility in solvent selection depending on the specific reaction setup.

Table 1: Effect of Different Solvents on the Yield of Analogous Carbamate Syntheses

| Solvent | Yield (%) | Reference |

| Toluene | 86 | acs.org, nih.gov |

| Dimethylformamide (DMF) | 76 | |

| Tetrahydrofuran (THF) | ~65 | |

| Xylene | 55 | acs.org, nih.gov |

| This table presents data from syntheses of analogous carbamate compounds to illustrate the impact of solvent selection on reaction yield. |

Temperature is another crucial parameter in the synthesis of 4-nitrophenyl methylcarbamate. Reactions are often conducted at controlled temperatures to minimize the formation of side products. For the synthesis of N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate, maintaining a low temperature of 0–5°C is recommended to minimize side reactions. In some procedures for related carbamates, reactions are initially stirred at room temperature, while others may require reflux temperatures to proceed, although this can sometimes lead to lower yields if not optimized. acs.orgnih.gov For example, one study noted that the reaction to form a carbamate did not proceed at room temperature without a catalyst, but at reflux temperature, a low yield of 31% was observed. nih.gov

Stoichiometric control, the precise molar ratio of the reactants, is also fundamental to achieving high purity and yield. It is common practice to use a slight excess of one of the reactants to ensure the complete conversion of the limiting reagent. For instance, a 5–10% stoichiometric excess of the carbamoyl chloride has been suggested in the synthesis of a similar carbamate. In other reported procedures, a base such as triethylamine (B128534) is used in a specific molar ratio to neutralize the hydrochloric acid byproduct generated during the reaction. The careful control of the stoichiometry of both the reactants and any additives like catalysts or bases is essential for an efficient and clean reaction.

Table 2: Illustrative Reaction Conditions for Carbamate Synthesis

| Reactant System | Temperature (°C) | Key Stoichiometric Factor | Outcome | Reference |

| 4-nitrophenol and carbamoyl chloride | Room Temperature | No catalyst | No reaction | nih.gov |

| 4-nitrophenol and carbamoyl chloride | Reflux | No catalyst | 31% yield | nih.gov |

| 4-nitrophenol and ethyl methylcarbamoyl chloride | 0–5 | 5–10% excess carbamoyl chloride | Minimized side reactions | |

| 4-nitrophenol and carbamoyl chloride with ZnCl2 | 30 | Optimized catalyst amount | 86% yield (in toluene) | acs.org, nih.gov |

| This table provides examples of how temperature and stoichiometry are manipulated to optimize the synthesis of carbamates. |

Mechanistic Studies of Reactivity and Degradation

Hydrolytic Degradation Pathways

The hydrolysis of 4-Nitrophenyl methylcarbamate can be initiated under both basic and acidic conditions, with the reaction mechanism and rate being highly dependent on the pH of the environment.

The base-catalyzed hydrolysis of 4-Nitrophenyl methylcarbamate can proceed through two primary mechanisms: the bimolecular acyl-carbon cleavage (BAC2) mechanism and the elimination-conjugate base (E1cB) mechanism. researchgate.netpublish.csiro.au The prevailing mechanism is influenced by factors such as the leaving group's stability and the reaction conditions. researchgate.netresearchgate.net

The BAC2 mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net This is followed by the departure of the leaving group, the 4-nitrophenoxide ion. researchgate.net This pathway is generally favored for esters with good leaving groups and electron-withdrawing substituents. unimib.it

The E1cB mechanism is a two-step process that begins with the rapid and reversible deprotonation of the carbamate (B1207046) nitrogen by a base, forming an N-anion. researchgate.netlibretexts.org This is followed by the rate-determining elimination of the 4-nitrophenoxide leaving group to form a highly reactive methyl isocyanate intermediate, which is subsequently attacked by water. researchgate.netresearchgate.net Evidence for the E1cB mechanism includes a first-order dependence on hydroxide concentration and a lack of general base catalysis. researchgate.netgoogle.com For aryl carbamates, the E1cB elimination is often the chemically favored pathway. google.com Studies on N-(p-nitrophenyl)carbamates have shown that the rate of the carbamate anion reaction is sensitive to substituent effects, indicating a high degree of acyl-oxygen bond cleavage in the transition state. researchgate.net A shift from the E1cB to the BAC2 mechanism can occur with poorer leaving groups. researchgate.net

The presence of micelles, such as those formed by cetyltrimethylammonium bromide (ctab), can influence the hydrolysis mechanism. For instance, the basic hydrolysis of methyl N-(4-nitrophenyl)carbamate is consistent with a BAC2 mechanism in both water and ctab micelles. publish.csiro.au

In contrast to its lability under basic conditions, 4-Nitrophenyl methylcarbamate exhibits greater stability in acidic and neutral environments. emerginginvestigators.org Acid-catalyzed hydrolysis is generally considered unimportant for this compound. unimib.it Studies have shown that while hydrolysis is accelerated in basic conditions, particularly at pH 12 and above, the compound remains stable under acidic (pH 1) and neutral pH conditions. emerginginvestigators.org For instance, at pH 1, the hydrolysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is slow, with a half-life of approximately 24 hours. This stability in acidic media makes it a useful compound for studies where controlled, base-triggered degradation is desired. emerginginvestigators.org

The stability profile across a range of pH values highlights the compound's utility as a base-labile protecting group in organic synthesis. emerginginvestigators.org The release of the yellow 4-nitrophenolate (B89219) ion upon hydrolysis provides a convenient spectrophotometric method for monitoring the reaction kinetics. emerginginvestigators.org

The kinetics of the hydrolysis of 4-Nitrophenyl methylcarbamate and related aryl carbamates are significantly influenced by the electronic properties of substituents on the aromatic ring. These effects can be quantified using Hammett linear free-energy relationships, which correlate reaction rates with substituent constants (σ). researchgate.netsemanticscholar.orgemerginginvestigators.org

For the base-catalyzed hydrolysis of aryl carbamates, a positive ρ value in the Hammett equation indicates that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. scribd.com This is because electron-withdrawing groups stabilize the developing negative charge on the leaving group in the transition state. rsc.org

In studies of the alkaline hydrolysis of substituted aryl carbamates, the rates of morpholinolysis and piperidinolysis were found to fit the Hammett equation, correlating with Hammett σ- values. researchgate.net The ρ values for these reactions were in the range of 1.21 to 1.95, suggesting significant development of negative charge on the aryloxy leaving group in the transition state. researchgate.net For the hydroxide ion-catalyzed hydrolysis of substituted aryl N-methylcarbamates, which proceeds via an E1cB mechanism, the Hammett plot for the rate of anion reaction (k2) against the σ values of the substituents on the aryl ring yielded a ρ value of +2.90. researchgate.net This large positive ρ value is indicative of a transition state where the expulsion of the aryloxy leaving group is well advanced. researchgate.net

The following table presents data from a study on the non-catalyzed and antibody-catalyzed hydrolysis of substituted arylcarbamates, illustrating the effect of substituents on the reaction rate.

Table 1: Kinetic Parameters for the Hydrolysis of Substituted Arylcarbamates

| Substituent (X) | σ- value | kuncat (M-1s-1) |

|---|---|---|

| 4-NO2 | 1.27 | 0.813 |

| 4-CN | 1.00 | 0.129 |

| 4-COCH3 | 0.84 | 0.046 |

| 4-Cl | 0.23 | 0.0007 |

Data sourced from a study on the hydrolysis of substituted arylcarbamates at pH 8.0 and 25 °C. The uncatalyzed reaction refers to the hydroxide ion reaction. researchgate.net

Enzymatic and Biocatalytic Transformations

Enzymes play a significant role in the degradation of carbamates, including 4-Nitrophenyl methylcarbamate. This compound is often used as a substrate to study the activity of various hydrolytic enzymes.

The primary enzymatic pathway for the degradation of 4-Nitrophenyl methylcarbamate is hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). nih.gov These enzymes are part of the broader group of ester hydrolases and are capable of cleaving the ester bond in carbamates, leading to the formation of 4-nitrophenol (B140041) and methylcarbamic acid, which further decomposes to methylamine (B109427) and carbon dioxide. nih.gov

Various esterases from different sources have been shown to hydrolyze carbamates. nih.gov For example, carbaryl (B1668338) hydrolase from Blastobacter sp. strain M501, which is active against several N-methylcarbamate insecticides, also shows activity towards 4-nitrophenyl acetate (B1210297), a related substrate. asm.org While the enzymatic hydrolysis of 4-nitrophenyl N-methyl carbamate itself can be difficult to study due to its rapid spontaneous hydrolysis, its analogs are frequently used to characterize esterase activity. ucanr.edu

The catalytic mechanism of these enzymes typically involves a serine residue in the active site, which acts as a nucleophile to attack the carbonyl carbon of the carbamate. nih.gov The reaction often follows Michaelis-Menten kinetics, and the efficiency of hydrolysis can be determined by measuring the kinetic parameters KM and kcat. niscpr.res.in

Human serum albumin (HSA), the most abundant protein in blood plasma, exhibits esterase-like activity and can catalyze the hydrolysis of various esters, including 4-nitrophenyl derivatives. plos.orgnih.gov This catalytic activity is often referred to as "pseudo-enzymatic" because, in some cases, the protein becomes irreversibly acylated and does not exhibit true enzymatic turnover. nih.gov

HSA has been shown to hydrolyze substrates like 4-nitrophenyl acetate and 1-naphthyl N-methylcarbamate. plos.org The catalytic activity is associated with specific amino acid residues, notably Tyrosine 411 (Tyr411), located in a binding cleft known as the FA3-FA4 site. plos.org The binding of 4-nitrophenyl esters to this site can lead to a shift in the pKa of Tyr411, enhancing its nucleophilicity and facilitating the hydrolysis reaction. plos.org

The interaction between HSA and carbamates follows principles of Michaelis-Menten kinetics, with the formation of an intermediate complex. nih.gov The apparent dissociation constant for the complex of HSA with p-nitrophenyl-N-methylcarbamate was found to be 1.4 × 10−4 M, a value comparable to the Ks of many true esterases. nih.gov However, the deacylation step in HSA-mediated hydrolysis can be very slow, leading to the accumulation of the acylated protein, which distinguishes it from a true enzyme. nih.govresearchgate.net

Functional Metagenomics for Carbamate-Degrading Enzymes

Functional metagenomics has emerged as a powerful tool for discovering novel enzymes capable of degrading carbamate compounds, including 4-Nitrophenyl methylcarbamate. smolecule.com This approach involves the extraction and cloning of DNA from entire microbial communities, such as those found in the bovine rumen, to screen for specific enzymatic activities. nih.govnih.gov The bovine rumen is a particularly rich source due to its vast microbial diversity and abundance of esterases, which are involved in the breakdown of plant materials and lipids. nih.gov

Through this methodology, researchers have successfully isolated and characterized several carbamate-degrading enzymes. nih.gov These enzymes, primarily carboxyl ester hydrolases (EC 3.1.1), catalyze the initial and critical step in the degradation of carbamate pesticides: the hydrolysis of the carbamate linkage. nih.gov This process converts the often lipophilic and potentially toxic carbamates into more water-soluble and readily metabolizable compounds. nih.gov

One notable study mined the bovine rumen microbiome and identified 26 clones with esterase activity capable of degrading polyurethane and pesticide carbamate compounds. nih.gov The most active clone was found to contain a novel carboxyl-ester hydrolase from the lipolytic family IV, demonstrating activity on various substrates, including the insecticide fenobucarb. nih.gov The discovery of such promiscuous enzymes with broad substrate specificity highlights the potential of metagenomics for bioremediation applications. smolecule.comnih.gov

Oxidative and Reductive Transformations

Reduction of the Aromatic Nitro Group to Amino Derivatives

The aromatic nitro group of 4-Nitrophenyl methylcarbamate is susceptible to reduction, a transformation that significantly alters the compound's electronic and biological properties. This reaction typically involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-aminophenyl methylcarbamate. This reduction can be achieved using various chemical reducing agents, such as hydrogen gas in the presence of a catalyst.

The reduction of the nitro group is a key reaction in both synthetic chemistry and metabolic pathways. In biological systems, this conversion can be mediated by nitroreductase enzymes. The resulting amino derivative often exhibits different reactivity and biological activity compared to the parent nitro compound. For instance, the reduction of the nitro group is a critical activation step for certain prodrugs. biosynth.com

| Transformation | Reactant | Product | Conditions |

| Reduction | 4-Nitrophenyl methylcarbamate | 4-Aminophenyl methylcarbamate | Reducing agents (e.g., H₂/catalyst) |

Degradation by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), play a significant role in the atmospheric and aquatic degradation of carbamate pesticides like 4-Nitrophenyl methylcarbamate. researchgate.net These highly reactive species can initiate degradation through various mechanisms, with hydrogen abstraction being a major pathway. researchgate.net

Theoretical studies have shown that the reaction of carbamate pesticides with hydroxyl radicals is a critical process in atmospheric chemistry. researchgate.net For carbamates containing methyl groups, the abstraction of a hydrogen atom from the methyl group is often the predominant reaction channel. researchgate.net The resulting radical species can then undergo further reactions, leading to the breakdown of the carbamate structure. The photodegradation of carbamates can also involve the cleavage of the carbamic acid ester, forming corresponding phenols. nih.gov

Other Relevant Reaction Mechanisms

Transesterification Reactions with Alcohols

4-Nitrophenyl methylcarbamate can undergo transesterification reactions with alcohols. evitachem.com This process involves the exchange of the 4-nitrophenyl group with an alkoxy group from an alcohol, resulting in the formation of a new carbamate and 4-nitrophenol. evitachem.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the carbamate. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com

The efficiency of transesterification can be influenced by steric hindrance. Carbamates derived from primary amines react more readily than those derived from more sterically hindered secondary amines. researchgate.net This reaction is a versatile method for the synthesis of various carbamate derivatives.

| Reaction Type | Reactants | Products |

| Transesterification | 4-Nitrophenyl methylcarbamate, Alcohol | New carbamate, 4-Nitrophenol |

Intramolecular Rearrangements (e.g., Smiles Rearrangement)

Under specific conditions, carbamate derivatives can undergo intramolecular rearrangements, such as the Smiles rearrangement. While not extensively documented specifically for 4-Nitrophenyl methylcarbamate itself, related N-hydroxy-N-methylcarbamates have been shown to undergo this type of transformation. nih.gov For instance, 4-nitrophenyl N-hydroxy-N-methylcarbamate predominantly degrades via a Smiles rearrangement to form sodium N-methyl-(4-nitrophenoxy)carbamate. nih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of related carbamates, it involves the attack of the nitrogen atom of the carbamate function onto the aromatic ring, leading to the displacement of the oxygen atom and the formation of a new C-N bond. arkat-usa.org This type of rearrangement can be a significant pathway in the degradation and transformation of certain substituted phenyl carbamates, particularly under basic conditions. nih.gov

Nucleophilic Aromatic Substitution Reactions

The reactivity of 4-nitrophenyl methylcarbamate in nucleophilic aromatic substitution (SNAr) reactions has been a subject of detailed mechanistic investigation, particularly its aminolysis. These studies provide insights into the factors governing the reaction pathway, including the nature of the nucleophile and the stability of reaction intermediates.

Kinetic studies on the aminolysis of 4-nitrophenyl methylcarbamate (referred to as methyl 4-nitrophenyl carbonate in some literature) with a series of secondary alicyclic amines and quinuclidines in aqueous solution have revealed a stepwise mechanism. nih.govacs.org The reaction proceeds through a zwitterionic tetrahedral intermediate (T±). nih.govacs.org The rate of these reactions is typically determined by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically. nih.govacs.orgnih.gov

A key finding from these studies is the observation of a biphasic Brønsted-type plot (a plot of the logarithm of the second-order rate constant, log kN, versus the pKa of the conjugate acid of the amine). nih.govacs.org This nonlinearity indicates a change in the rate-determining step (RDS) of the reaction as the basicity of the amine nucleophile changes. nih.govacs.org

For the reaction of 4-nitrophenyl methylcarbamate with secondary alicyclic amines, the Brønsted plot shows two distinct linear regions with different slopes (β values). nih.govacs.org

At high pKa values (more basic amines), the slope (β₁) is approximately 0.3. nih.govacs.org This is consistent with the rate-determining step being the breakdown of the tetrahedral intermediate (T±) to form the products. nih.govacs.org

At low pKa values (less basic amines), the slope (β₂) is approximately 1.0. nih.govacs.org This larger slope suggests that the initial nucleophilic attack by the amine to form the tetrahedral intermediate is the rate-determining step. nih.govacs.org

The center of this curvature in the Brønsted plot occurs at a pKa0 of 9.3, which signifies the point where the rate of formation and breakdown of the tetrahedral intermediate are equal. nih.govacs.org In contrast, the reaction with quinuclidines shows a linear Brønsted plot with a slope (βN) of 0.86, indicating that the breakdown of the tetrahedral intermediate is the rate-limiting step across the series of quinuclidines studied. nih.govacs.org

The proposed stepwise mechanism for the aminolysis of 4-nitrophenyl methylcarbamate is illustrated below:

Scheme 1: Stepwise Mechanism of Aminolysis

Step 1: Nucleophilic Attack The amine attacks the carbonyl carbon of the carbamate to form a zwitterionic tetrahedral intermediate (T±).

Step 2: Breakdown of the Intermediate The intermediate collapses, expelling the 4-nitrophenoxide leaving group to form the final N-substituted methylcarbamate product.

The general consensus is that most activated SNAr substitutions proceed through this type of addition-elimination mechanism, featuring a Meisenheimer-like intermediate. nih.gov However, some SNAr reactions have been shown to proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govnih.gov For the aminolysis of 4-nitrophenyl methylcarbamate, the evidence strongly supports a stepwise pathway. nih.govacs.org

The alkaline hydrolysis of O-aryl N-methyl carbamates, including the 4-nitrophenyl derivative, has also been studied. researchgate.net These reactions can proceed through different mechanisms, such as a BAC2 mechanism involving a tetrahedral intermediate or an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net Hammett σ-ρ analysis of the alkaline hydrolysis of a series of O-aryl N-methyl carbamates suggests a mechanism where the development of the aryloxyanion in the transition state of the rate-determining step is significant. researchgate.net

Table 1: Kinetic Data for the Aminolysis of 4-Nitrophenyl Methylcarbamate with Secondary Alicyclic Amines Data sourced from kinetic studies in aqueous solution at 25.0 °C and an ionic strength of 0.2 M. nih.govacs.org

| Amine | pKa of Conjugate Acid | kN (M-1s-1) |

| Piperidine | 11.02 | 16.2 |

| Piperazine | 9.73 | 3.65 |

| Morpholine | 8.36 | 0.365 |

| 1-(2-Hydroxyethyl)piperazine | 9.00 | - |

| Piperazinium ion | 5.51 | - |

Table 2: Brønsted Parameters for the Aminolysis of 4-Nitrophenyl Methylcarbamate Parameters derived from the Brønsted plot for the reaction with secondary alicyclic amines. nih.govacs.org

| Parameter | Value | Interpretation |

| β₁ (high pKa) | 0.3 | Rate-determining breakdown of T± |

| β₂ (low pKa) | 1.0 | Rate-determining formation of T± |

| pKa0 | 9.3 | Center of curvature in the Brønsted plot |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon environments within 4-Nitrophenyl methylcarbamate.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Nitrophenyl methylcarbamate, the spectrum is expected to show distinct signals corresponding to the methyl, aromatic, and amide protons.

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet in the spectrum. This signal is typically found in the range of δ 3.7–3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

The two protons ortho to the electron-withdrawing nitro group (H₃/H₅) are shifted significantly downfield, appearing as a doublet around δ 8.1–8.2 ppm.

The two protons ortho to the methylcarbamate group (H₂/H₆) are found further upfield, presenting as a doublet around δ 7.5–7.6 ppm.

Amide Proton (-NH-): The amide proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it is generally observed in the δ 7.0–10.0 ppm range.

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the symmetry of the 4-nitrophenyl group, six distinct carbon signals are expected for 4-Nitrophenyl methylcarbamate.

Methyl Carbon (-OCH₃): The carbon of the methyl group typically resonates around δ 52–55 ppm.

Carbonyl Carbon (-C=O): The carbamate (B1207046) carbonyl carbon is significantly deshielded and appears downfield, generally in the region of δ 152–155 ppm.

Aromatic Carbons (-C₆H₄-): Four signals are expected for the aromatic ring:

C₄ (ipso to -NO₂): This carbon is attached to the highly electron-withdrawing nitro group and is found at approximately δ 143–145 ppm.

C₁ (ipso to -NH): The carbon atom bonded to the nitrogen of the carbamate group appears at a similar downfield position, around δ 143–144 ppm.

C₃/C₅ (ortho to -NO₂): These equivalent carbons are adjacent to the nitro group and resonate around δ 125–126 ppm.

C₂/C₆ (ortho to -NH): These carbons, adjacent to the carbamate nitrogen, are the most shielded of the aromatic carbons, appearing around δ 118–119 ppm.

Two-dimensional (2D) NMR experiments are used to establish connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-Nitrophenyl methylcarbamate, a cross-peak would be observed between the two aromatic doublets, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations include the methyl protons to the methyl carbon, and each of the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. Key expected correlations would be:

From the methyl protons (-OCH₃) to the carbonyl carbon (-C=O).

From the amide proton (-NH-) to the C₁ and C₂/C₆ aromatic carbons.

From the aromatic protons at C₂/C₆ to the carbonyl carbon and the C₄ carbon.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 4-Nitrophenyl methylcarbamate is dominated by absorptions from the carbamate and nitro groups.

N-H Stretch: A distinct absorption band for the N-H bond in the carbamate group is expected in the range of 3300–3400 cm⁻¹. In the solid state, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber. researchgate.net

C=O Stretch: The carbamate carbonyl group gives rise to a strong, sharp absorption band typically between 1700 and 1730 cm⁻¹.

Nitro Group (-NO₂) Stretches: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found near 1500–1550 cm⁻¹ and a symmetric stretch appearing around 1340–1380 cm⁻¹. These bands are a definitive indicator of the nitro functionality.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of 4-Nitrophenyl methylcarbamate is 196.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 196.

The fragmentation of 4-Nitrophenyl methylcarbamate is expected to proceed through several predictable pathways based on the stability of the resulting fragments:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester bond can lead to the loss of a methoxy radical (31 Da), resulting in a fragment ion at m/z 165.

Formation of 4-nitrophenoxy radical: A common fragmentation pathway involves the loss of methyl isocyanate (CH₃NCO, 57 Da) to form a 4-nitrophenoxy radical, with the corresponding 4-nitrophenol (B140041) cation observed at m/z 139.

Loss of the nitro group (•NO₂): Cleavage of the C-N bond on the aromatic ring can result in the loss of a nitro radical (46 Da), giving a fragment at m/z 150.

Formation of nitrophenyl cation: Subsequent fragmentation can lead to the formation of the 4-nitrophenyl cation at m/z 122.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural characteristics of 4-Nitrophenyl methylcarbamate by analyzing its gas-phase fragmentation behavior. In an MS/MS experiment, the intact protonated molecule ([M+H]⁺) is first isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). chemrxiv.orgyoutube.com The resulting fragment ions provide a structural fingerprint of the molecule.

While specific fragmentation data for 4-Nitrophenyl methylcarbamate is not detailed in the provided sources, the fragmentation pathways can be predicted based on its chemical structure. The carbamate linkage is a primary site for cleavage. Common fragmentation pathways would likely involve:

Cleavage of the ester bond: This would result in the formation of a 4-nitrophenoxide anion or a corresponding radical cation, and a methyl isocyanate fragment.

Cleavage of the amide bond: This could lead to the loss of a methylcarbamoyl group.

Fragmentation of the nitrophenyl group: This may involve the characteristic loss of NO₂ or other small neutral molecules.

By analyzing the mass-to-charge ratios of these fragment ions, researchers can piece together the molecular structure and confirm the identity of the compound. nih.govmdpi.com This technique is invaluable for distinguishing between isomers and identifying metabolites where the core structure has been modified.

MALDI-TOF Applications in Complex Mixture Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the rapid analysis of molecules in complex biological or environmental matrices with minimal sample preparation. mdpi.comnih.gov For compounds like 4-Nitrophenyl methylcarbamate, MALDI-TOF can be particularly useful. Research on other carbamates has demonstrated the utility of MALDI-TOF in identifying interactions with biomolecules, such as the inhibition of enzymes like butyrylcholinesterase by carbamate pesticides. researchgate.net

In a typical application, a sample containing 4-Nitrophenyl methylcarbamate would be co-crystallized with a matrix material on a target plate. A pulsed laser desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio. This method's high throughput and tolerance for complex mixtures make it suitable for screening applications, such as monitoring the presence of carbamate-based compounds in environmental samples or studying their covalent modifications to proteins in biological systems. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Quantitative Studies

Monitoring of 4-Nitrophenolate (B89219) Release in Hydrolysis Reactions

UV-Vis spectroscopy is a primary method for studying the kinetics of 4-Nitrophenyl methylcarbamate hydrolysis due to the distinct spectral properties of its hydrolysis product, 4-nitrophenol. emerginginvestigators.orgemerginginvestigators.org In aqueous solutions, particularly under basic conditions, 4-nitrophenol exists in equilibrium with its conjugate base, the 4-nitrophenolate ion. emerginginvestigators.orgresearchgate.net This ion has a characteristic bright yellow color and exhibits a strong absorbance maximum at approximately 400-413 nm, a region where the parent carbamate does not significantly absorb. emerginginvestigators.orgacs.orgresearchgate.net

The hydrolysis reaction can be initiated by introducing the carbamate into a buffered solution of a specific pH. By monitoring the increase in absorbance at the λmax of the 4-nitrophenolate ion over time, the reaction progress can be accurately quantified. acs.org This data allows for the determination of pseudo-first-order rate coefficients (k_obsd) and provides insights into the reaction mechanism and the stability of the carbamate under different conditions. acs.org

Table 2: Spectroscopic Data for Monitoring Hydrolysis

| Compound | Absorbance Maximum (λmax) | Conditions | Reference |

|---|---|---|---|

| 4-Nitrophenol | ~317 nm | Neutral/Acidic Solution | researchgate.netresearchgate.net |

| 4-Nitrophenolate Ion | ~400-413 nm | Basic Solution | emerginginvestigators.orgresearchgate.netacs.org |

Spectrophotometric Comparison of Carbamate Reactivity

Spectrophotometry is an effective technique for comparing the reactivity of 4-Nitrophenyl methylcarbamate with other related compounds, such as different carbamates or 4-nitrophenyl carbonates. emerginginvestigators.orgemerginginvestigators.org The rate of 4-nitrophenolate release, as monitored by the increase in absorbance at ~413 nm, serves as a direct proxy for the compound's reactivity towards hydrolysis. emerginginvestigators.org

Studies have shown that 4-nitrophenyl carbamates are generally stable in neutral and acidic aqueous solutions but are readily cleaved in mild basic conditions. emerginginvestigators.orgemerginginvestigators.org By comparing the hydrolysis rates of different carbamates under identical pH, temperature, and solvent conditions, a relative reactivity scale can be established. For instance, research comparing 4-nitrophenyl carbonates and carbamates found that the carbonate hydrolyzed more rapidly in basic conditions. emerginginvestigators.org This difference in reactivity is attributed to the greater electron-withdrawing effect of the adjacent oxygen atom in the carbonate compared to the nitrogen atom in the carbamate, which makes the carbonate's carbonyl carbon more susceptible to nucleophilic attack. emerginginvestigators.org Such comparative studies are essential for applications where these molecules are used as base-labile protecting groups in organic synthesis, allowing for the selection of a group with the appropriate cleavage kinetics for a specific synthetic route. emerginginvestigators.orgresearchgate.net

Chromatographic Techniques for Purity and Mixture Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 4-Nitrophenyl methylcarbamate and for its separation from reactants, byproducts, or other components in a mixture. sielc.com

A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. One established method for the analysis of 4-Nitrophenyl methylcarbamate utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid can be replaced with a volatile acid such as formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate pure compound or its impurities for further characterization. sielc.com

Table 3: Example HPLC Method for 4-Nitrophenyl methylcarbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Applications | Purity analysis, preparative separation, impurity isolation | sielc.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For 4-Nitrophenyl methylcarbamate, single-crystal X-ray diffraction provides unambiguous proof of its chemical structure, bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the crystal, from which the positions of the individual atoms can be determined. Studies on 4-Nitrophenyl methylcarbamate have revealed that it crystallizes in the triclinic system with the space group P-1. nih.govresearchgate.net The detailed structural parameters obtained from this analysis are foundational for understanding its chemical properties and intermolecular interactions. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈N₂O₄ | nih.gov |

| Formula Weight | 196.16 | nih.gov |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.4269 (11) | nih.govresearchgate.net |

| b (Å) | 8.1003 (12) | nih.govresearchgate.net |

| c (Å) | 8.5376 (12) | nih.govresearchgate.net |

| α (°) | 101.634 (2) | nih.govresearchgate.net |

| β (°) | 97.914 (2) | nih.govresearchgate.net |

| γ (°) | 116.660 (2) | nih.govresearchgate.net |

| Volume (ų) | 434.04 (11) | nih.govresearchgate.net |

| Z | 2 | nih.gov |

The data from X-ray crystallography also provides critical insights into how molecules of 4-Nitrophenyl methylcarbamate are arranged in the crystal lattice, a concept known as crystal packing. This packing is governed by various intermolecular forces, with hydrogen bonding playing a dominant role.

In the crystal structure of 4-Nitrophenyl methylcarbamate, intermolecular N—H⋯O hydrogen bonds are a key feature. nih.govresearchgate.net These bonds link adjacent molecules, where the hydrogen atom from the carbamate's N-H group acts as the hydrogen bond donor and an oxygen atom (from either the carbonyl or the nitro group of a neighboring molecule) acts as the acceptor. This interaction connects the molecules into chains along the b-axis of the unit cell. nih.gov

Furthermore, weaker C—H⋯O interactions are also present, which help to stabilize the crystal structure by linking these chains together to form sheets. nih.govresearchgate.net The precise geometry of these hydrogen bonds, including the donor-acceptor distances and angles, is determined from the crystallographic data and is crucial for understanding the stability and physical properties of the solid material. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O3 | 0.82 (3) | 2.20 (4) | 3.016 (3) | 170 (3) |

| C7—H7⋯O2 | 0.93 | 2.57 | 3.471 (3) | 163 |

| C1—H1B⋯O4 | 0.96 | 2.53 | 3.324 (4) | 140 |

| Data sourced from Cai et al. (2011) via Acta Crystallographica Section E. nih.govresearchgate.net |

Applications As a Research Reagent and Model Compound

Intermediate in Complex Organic Synthesis

The chemical structure of 4-nitrophenyl carbamates makes them effective acylating or carbonylating reagents. The ester linkage to the 4-nitrophenol (B140041) moiety activates the carbamate's carbonyl group toward nucleophilic attack. This reactivity is central to its role as an intermediate in the construction of more complex molecular architectures. nbinno.com

Precursor for the Synthesis of Biologically Active Molecules

In medicinal chemistry and drug design, the carbamate (B1207046) functional group is a key structural motif that can modulate the biological and pharmacokinetic properties of a molecule. acs.org 4-Nitrophenyl carbamates act as reliable intermediates for introducing this functionality. acs.org They are employed as alkoxycarbonylating reagents for amines, facilitating the synthesis of various carbamate derivatives. acs.org This strategy is valuable in the synthesis of polyfunctional molecules designed to probe the active sites of enzymes or to serve as potential therapeutic agents. acs.org The activated nature of the 4-nitrophenyl ester allows for efficient reaction with primary and secondary amines to form the desired carbamate products under controlled conditions.

Utility in Peptide Chemistry (e.g., Peptidyl Urea Synthesis)

A significant application of 4-nitrophenyl carbamates is in the synthesis of urea-containing peptides. nih.gov Ureas are often incorporated into peptide backbones or side chains to mimic peptide bonds, enhance stability, or introduce specific conformational constraints. A straightforward method for generating mono-substituted ureas on the primary amine side chains of amino acids (such as lysine (B10760008) or ornithine) during solid-phase peptide synthesis involves a 4-nitrophenyl carbamate intermediate. nih.gov The process is a highly efficient, two-step reaction that can be applied to various side-chain lengths. nih.gov

The general scheme for this conversion is detailed below:

| Step | Reaction | Description |

| 1 | Formation of Intermediate | The primary amine on the peptide side chain reacts with an activating agent like 4-nitrophenyl chloroformate to form an intermediate p-nitrophenyl carbamate. nih.gov |

| 2 | Urea Formation | The activated carbamate intermediate is then reacted with a primary amine (e.g., p-methoxybenzyl amine as an ammonia (B1221849) equivalent) to yield the final mono-alkyl urea. nih.govresearchgate.netresearchgate.net |

This methodology has been successfully used to synthesize various dipeptidyl ureas, demonstrating its utility in creating modified peptides with unique structural and functional properties. researchgate.netresearchgate.net

Application in Nucleoside and Nucleotide Derivatization

The 4-nitrophenyl group is also utilized in the chemistry of nucleosides and nucleotides. While direct use of 4-nitrophenyl methylcarbamate is less common, the analogous compound, 4-nitrophenyl phosphate (B84403), serves as a key reagent in phosphorylation reactions. nih.gov For instance, radioactive 4-nitrophenyl phosphate can be used in conjunction with the enzyme nucleoside phosphotransferase to transfer a phosphate group to the 5'-hydroxyl group of nucleosides. nih.gov This method is sensitive enough to identify the 5'-linked terminal nucleosides of ribosomal RNA. nih.gov This application highlights the principle of the 4-nitrophenyl moiety acting as an activating group that facilitates the transfer of a functional group (in this case, phosphate) to a biological molecule, a principle that underpins its utility in derivatization chemistry.

Substrate in Mechanistic Enzymology

4-Nitrophenyl-containing compounds are widely used as chromogenic substrates in enzyme assays. nbinno.comsemanticscholar.org The enzymatic cleavage of the ester or carbamate bond releases 4-nitrophenol, which, under basic or neutral conditions, deprotonates to form the 4-nitrophenolate (B89219) ion. emerginginvestigators.orgemerginginvestigators.org This ion has a distinct yellow color and a strong absorbance maximum around 400-415 nm, allowing for the continuous spectrophotometric monitoring of the reaction rate. semanticscholar.orgemerginginvestigators.org

Probing Enzyme Kinetics and Active Site Mechanisms

The use of 4-nitrophenyl methylcarbamate and its N-alkyl analogues allows researchers to investigate the kinetics and mechanisms of various enzymes, particularly hydrolases like lipases and proteases. nih.gov The interaction of lipoprotein lipase (B570770) with p-nitrophenyl N-alkylcarbamates, for example, proceeds via a three-stage mechanism involving the reversible formation of an enzyme-carbamate complex, followed by rapid carbamylation of the enzyme's active site and, finally, a much slower decarbamylation step that regenerates the active enzyme. nih.gov

This process is analogous to the acyl-enzyme mechanism observed in serine proteases. nih.gov By monitoring the rate of 4-nitrophenolate release or the rate of enzyme inhibition, key kinetic constants can be determined.

Kinetic Parameters for Lipoprotein Lipase Inhibition by 4-Nitrophenyl N-butylcarbamate

| Parameter | Value | Description |

|---|---|---|

| Kc | 5.4 +/- 0.9 µM | The dissociation constant for the initial enzyme-inhibitor complex, indicating binding affinity. nih.gov |

| kc | (4.9 +/- 0.7) x 10-2 s-1 | The first-order rate constant for the carbamylation of the enzyme's active site. nih.gov |

| kd | Calculated from activity return | The first-order rate constant for the slow decarbamylation (regeneration) of the enzyme. nih.gov |

This type of kinetic analysis provides deep insight into the catalytic cycle, allowing for the titration of active sites and the characterization of intermediates, which is fundamental to understanding an enzyme's mechanism of action. nih.gov Similar kinetic studies have been performed on the aminolysis of related compounds like methyl 4-nitrophenyl carbonate to elucidate reaction mechanisms and the influence of nucleophiles and leaving groups. researchgate.net

Leaving Group in Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential for masking reactive functionalities to ensure chemoselectivity. emerginginvestigators.org 4-Nitrophenyl carbamates have been developed as an effective base-labile protecting group strategy for amines, offering an orthogonal approach to commonly used acid-labile groups like tert-butyloxycarbonyl (Boc). emerginginvestigators.orgemerginginvestigators.org

The utility of this strategy is based on several key properties:

Stability: The protecting group is stable in aqueous, acidic, and neutral conditions. emerginginvestigators.orgemerginginvestigators.org

Cleavage: It is readily cleaved under mild basic conditions (pH > 10, most effective at pH 12 and above). emerginginvestigators.orgemerginginvestigators.org

Good Leaving Group: 4-nitrophenol is an excellent leaving group (pKa ≈ 7.15), facilitating deprotection under mild conditions. emerginginvestigators.org

Monitoring: Deprotection can be visually and spectrophotometrically monitored by the appearance of the yellow 4-nitrophenolate ion upon cleavage. emerginginvestigators.orgemerginginvestigators.org

This strategy broadens the spectrum of available protecting groups, enabling more complex synthetic routes, particularly for molecules that contain acid-sensitive functionalities. emerginginvestigators.org

Model Compound for Studying Nucleophilic Acyl Substitution

4-Nitrophenyl methylcarbamate and its analogs are frequently employed as model compounds to investigate the mechanisms of nucleophilic acyl substitution reactions. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbamate's carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the resulting 4-nitrophenoxide ion is a chromophoric species, meaning it absorbs light in the visible spectrum, allowing for the convenient monitoring of reaction kinetics using spectrophotometry. emerginginvestigators.org

Studies involving the aminolysis (reaction with amines) of related compounds, such as methyl 4-nitrophenyl carbonate, have provided deep insights into the factors governing these reactions. The reactivity of a series of secondary alicyclic amines with methyl 4-nitrophenyl carbonate has been shown to depend on the basicity of the amine. acs.org This relationship is often quantified using a Brønsted-type plot, which correlates the logarithm of the reaction rate constant (log k) with the pKa of the nucleophile.

For the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, the Brønsted-type plot is biphasic. This indicates a change in the rate-determining step of the reaction mechanism as the basicity of the amine changes. For less basic amines, the breakdown of a tetrahedral intermediate is the slow step, while for more basic amines, the formation of this intermediate becomes rate-limiting. acs.org

| Amine | pKa | Second-Order Rate Constant (kN, M-1s-1) for Reaction with Methyl 4-Nitrophenyl Carbonate |

|---|---|---|

| Piperazinium ion | 5.94 | 0.0282 |

| Morpholine | 8.65 | 1.09 |

| Piperazine | 9.73 | 5.81 |

| 1-(2-Hydroxyethyl)piperazine | 9.01 | 1.29 |

| Piperidine | 11.12 | 63.2 |

Insights into General Carbamate Chemistry and Reactivity

The study of 4-nitrophenyl methylcarbamate provides valuable insights into the broader field of carbamate chemistry. Carbamates are an important class of organic compounds with applications ranging from pharmaceuticals to agrochemicals. Understanding their reactivity is crucial for designing new molecules with desired properties and for predicting their stability and degradation pathways.

The hydrolysis (reaction with water) of carbamates is a key reaction that influences their biological activity and environmental persistence. The alkaline hydrolysis of p-nitrophenyl N-methylcarbamate has been a subject of detailed mechanistic investigation. These studies help to elucidate the factors that stabilize or destabilize the carbamate linkage under different conditions. acs.org

Furthermore, by comparing the reactivity of 4-nitrophenyl methylcarbamate with that of analogous carbonates, such as 4-nitrophenyl phenyl carbonate, researchers can discern the electronic and steric effects of the substituents on the carbonyl group. For instance, the replacement of a methoxy (B1213986) group (as in a carbonate) with a methylamino group (as in a carbamate) can significantly alter the reactivity of the carbonyl center towards nucleophiles. Kinetic data from the aminolysis of 4-nitrophenyl phenyl carbonate with a series of amines in a water-DMSO mixture illustrates the influence of amine basicity on the reaction rate. rsc.org

| Amine | Second-Order Rate Constant (kN, M-1s-1) for Reaction with 4-Nitrophenyl Phenyl Carbonate |

|---|---|

| Piperazinium ion | 0.0622 |

| 1-Formylpiperazine | 1.68 |

| Morpholine | 11.3 |

| 1-(2-Hydroxyethyl)piperazine | 27.6 |

| Piperazine | 108 |

| 3-Methylpiperidine | 248 |

These fundamental studies on model compounds like 4-nitrophenyl methylcarbamate provide a framework for understanding the behavior of more complex carbamate-containing molecules in diverse chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-nitrophenyl methylcarbamate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting 4-nitrophenol with methyl isocyanate under anhydrous conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For analogs like 4-nitrophenyl butyrate, similar esterification/carbamoylation strategies are employed .

- Safety Note : Use inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture, as carbamates are moisture-sensitive .

Q. Which analytical techniques are optimal for characterizing 4-nitrophenyl methylcarbamate?

- Key Methods :

- Spectroscopy : FT-IR for detecting carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for purity assessment.

- X-ray Crystallography : For structural elucidation (as demonstrated for related carbamates in crystallographic studies) .

Q. What safety protocols are critical when handling 4-nitrophenyl methylcarbamate?

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods. In case of inhalation, move to fresh air and seek medical attention .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is 4-nitrophenyl methylcarbamate used in enzymatic assays?

- Application : Acts as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, quantified via UV-Vis spectrophotometry (λ = 400–410 nm). Calibration curves with known substrate concentrations are essential for activity calculations .

Advanced Research Questions

Q. How should researchers address contradictions in physicochemical data (e.g., missing partition coefficients)?

- Experimental Design :

LogP Determination : Use shake-flask method with octanol/water phases, followed by HPLC quantification.

Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (data gaps in SDS necessitate independent validation) .

- Data Validation : Cross-reference with structurally similar carbamates (e.g., 2-butylphenyl methylcarbamate) to infer properties .

Q. What experimental considerations are needed for stability studies under varying pH/temperature?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C, monitor degradation via HPLC at timed intervals.

- Thermal Stability : Use accelerated stability testing (40–60°C) to model shelf-life.

Q. How can interference from nitro-group reduction be mitigated in kinetic studies?

- Challenge : Nitro groups may undergo unintended reduction in reducing environments, skewing assay results.

- Solutions :

- Use anaerobic conditions or antioxidants (e.g., BHT) to suppress reduction.

- Validate assays with negative controls (e.g., heat-inactivated enzymes) .

Q. What comparative advantages does 4-nitrophenyl methylcarbamate offer over analogs (e.g., 4-nitrophenyl butyrate) in enzyme studies?

- Kinetic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.